molecular formula CoSO4. 7H2O<br>CoH14O11S B160239 Cobalt sulfate heptahydrate CAS No. 10026-24-1

Cobalt sulfate heptahydrate

Cat. No. B160239
CAS RN: 10026-24-1
M. Wt: 281.11 g/mol
InChI Key: MEYVLGVRTYSQHI-UHFFFAOYSA-L
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Description

Cobalt sulfate heptahydrate, also known as Cobalt (II) sulfate, is an inorganic compound with the formula CoSO4.7H2O . It is a red solid that is soluble in water and methanol . It is used in the preparation of pigments, as well as in the manufacture of other cobalt salts, which is used in porcelains and glass . It is also used in storage batteries and electroplating baths, sympathetic inks, and as an additive to soils and animal feeds .


Synthesis Analysis

Cobalt sulfate heptahydrate forms by the reaction of metallic cobalt, its oxide, hydroxide, or carbonate with aqueous sulfuric acid . The heptahydrate is only stable at humidity >70% at room temperature, otherwise it converts to the hexahydrate . The hexahydrate converts to the monohydrate and the anhydrous forms at 100 and 250 °C, respectively .


Molecular Structure Analysis

The molecular formula of Cobalt sulfate heptahydrate is CoSO4.7H2O . The molar mass is 281.103 g/mol . The structure of Cobalt sulfate heptahydrate is orthorhombic .


Chemical Reactions Analysis

Cobalt (II) sulfate heptahydrate can be used as a catalyst to synthesize benzazoles from alcohols and o-substituted anilines, and β-Acetamido ketones via one-pot multi-component coupling reaction of aromatic aldehydes, acetophenones, and acetyl chlorides .


Physical And Chemical Properties Analysis

Cobalt sulfate heptahydrate is a red solid that is soluble in water and methanol . It has a density of 1.948 g/cm3 . It is odorless and has a melting point of 735 °C . The compound is also paramagnetic .

Scientific Research Applications

Safety And Hazards

Cobalt sulfate heptahydrate is harmful if swallowed and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause cancer and may damage fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for Cobalt sulfate heptahydrate are not mentioned in the search results, it is worth noting that cobalt compounds, in general, are being studied for their potential impacts on global warming . Additionally, cobalt sulfate heptahydrate is used in various industries, and its use may expand as new applications are discovered.

properties

IUPAC Name

cobalt(2+);sulfate;heptahydrate
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InChI

InChI=1S/Co.H2O4S.7H2O/c;1-5(2,3)4;;;;;;;/h;(H2,1,2,3,4);7*1H2/q+2;;;;;;;;/p-2
Source PubChem
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InChI Key

MEYVLGVRTYSQHI-UHFFFAOYSA-L
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Canonical SMILES

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Co+2]
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Molecular Formula

CoSO4.7H2O, CoSO4 . 7H2O, CoH14O11S
Record name COBALT SULFATE HEPTAHYDRATE
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Related CAS

10124-43-3 (Parent)
Record name Cobaltous sulfate heptahydrate
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DSSTOX Substance ID

DTXSID7020340
Record name Cobalt sulfate heptahydrate
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Molecular Weight

281.11 g/mol
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Physical Description

Cobalt sulfate heptahydrate appears as pink to red monoclinic prismatic crystals or red granular solid. Odorless. Becomes anhydrous at 788 °F. (NTP, 1992), PINK-TO-RED CRYSTALS.
Record name COBALT SULFATE HEPTAHYDRATE
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Record name COBALT(II) SULFATE HEPTAHYDRATE
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Boiling Point

1355 °F at 760 mmHg (decomposes) (NTP, 1992), 420 °C
Record name COBALT SULFATE HEPTAHYDRATE
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Solubility in water, g/100ml at 3 °C: 60.4
Record name COBALT SULFATE HEPTAHYDRATE
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Density

2.03 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.95 g/cm³
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Product Name

Cobalt sulfate heptahydrate

CAS RN

10026-24-1
Record name COBALT SULFATE HEPTAHYDRATE
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Melting Point

206.2 °F (NTP, 1992), 96.8 °C
Record name COBALT SULFATE HEPTAHYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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